[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Description
The compound [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate (molecular formula: C₃₂H₂₃BrClN₂O₄) features a hydrazinylidene core linking a 4-bromo-2-methylphenol derivative and a 2-chlorobenzoate ester. Key structural attributes include:
- Hydrazinylidene bridge: Facilitates conjugation and planarity, influencing electronic properties .
- 2-(2-Methylphenoxy)acetyl group: Introduces steric bulk and modulates solubility via the methylphenoxy moiety .
The compound’s SMILES notation is CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl, with an InChIKey QDUREYMJPHPKPV-LGJNPRDNSA-N .
Properties
Molecular Formula |
C23H18BrClN2O4 |
|---|---|
Molecular Weight |
501.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H18BrClN2O4/c1-15-6-2-5-9-20(15)30-14-22(28)27-26-13-16-12-17(24)10-11-21(16)31-23(29)18-7-3-4-8-19(18)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
XIADTMJRPOYOPZ-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 2-(2-methylphenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Bromination and chlorination: The hydrazone intermediate is then subjected to bromination and chlorination reactions using bromine and thionyl chloride, respectively, to introduce the bromine and chlorine atoms into the molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and hydrazone moieties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester linkage would yield 2-chlorobenzoic acid and the corresponding alcohol.
Scientific Research Applications
[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Limited applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The hydrazone moiety may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Hydrazinylidene Chain
Aromatic vs. Aliphatic Substituents
- 3-Chlorobenzoyl derivative (C₂₂H₁₅BrCl₂N₂O₃): The 3-chloro substituent reduces steric hindrance compared to bromine, possibly improving synthetic yields .
Bulkier Substituents
Modifications to the Benzoate Ester
Positional Isomerism
- 3-Bromobenzoate analog (C₂₂H₁₇BrClNO₄): Shifting the bromine from the 4- to 3-position on the phenyl ring alters dipole moments and crystal packing, as evidenced by differences in melting points (e.g., 194–196°C for related compounds) .
Functional Group Additions
Comparative Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Crystallinity : Compounds with symmetric substituents (e.g., 4-bromobenzoate) exhibit superior crystallinity, aiding structural elucidation via X-ray diffraction .
- Solubility : Bulky substituents (e.g., naphthoyl) reduce aqueous solubility but enhance lipid membrane permeability, critical for CNS-targeting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
